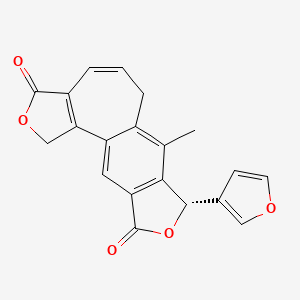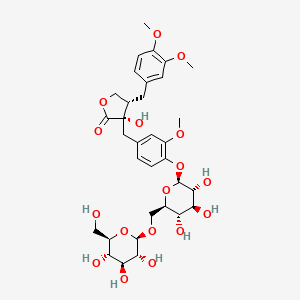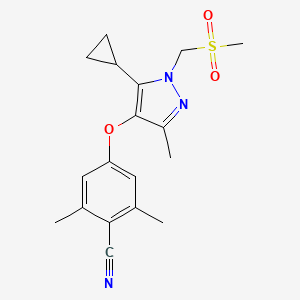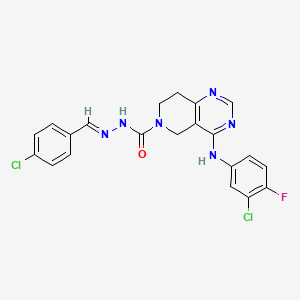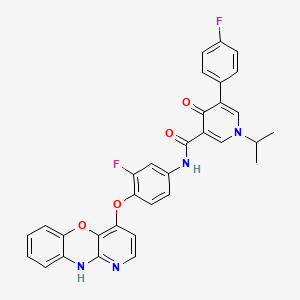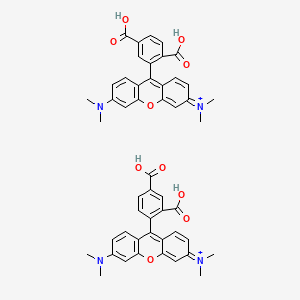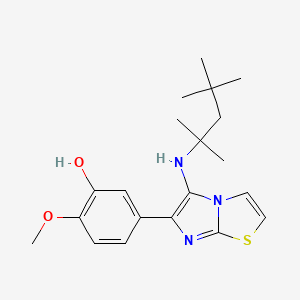
Ido1-IN-23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ido1-IN-23 is a compound that inhibits the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan via the kynurenine pathway. This enzyme plays a pivotal role in immune regulation and is implicated in various pathophysiological processes, including cancer and neurodegenerative diseases .
Vorbereitungsmethoden
The synthesis of Ido1-IN-23 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of advanced organic synthesis techniques, such as palladium-catalyzed cross-coupling reactions, to form the desired molecular structure. Reaction conditions often include the use of specific solvents, temperature control, and purification steps to ensure the purity and yield of the final product .
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing technologies to ensure consistent production quality .
Analyse Chemischer Reaktionen
Ido1-IN-23 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with different functional groups .
Wissenschaftliche Forschungsanwendungen
Ido1-IN-23 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of IDO1 and its effects on tryptophan metabolism. In biology, it is used to investigate the role of IDO1 in immune regulation and its impact on various cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy, as it can help to overcome tumor-induced immunosuppression by inhibiting the activity of IDO1 .
Wirkmechanismus
The mechanism of action of Ido1-IN-23 involves the inhibition of the IDO1 enzyme, which catalyzes the conversion of tryptophan to kynurenine. By inhibiting this enzyme, this compound reduces the production of kynurenine and other downstream metabolites, which are known to suppress immune cell function and promote tumor immune escape. This inhibition helps to restore the immune system’s ability to recognize and eliminate tumor cells .
Vergleich Mit ähnlichen Verbindungen
Ido1-IN-23 is unique among IDO1 inhibitors due to its specific molecular structure and high potency. Similar compounds include other IDO1 inhibitors such as epacadostat and navoximod, which also target the same enzyme but may have different pharmacokinetic properties and efficacy profiles. The uniqueness of this compound lies in its ability to effectively inhibit IDO1 with minimal off-target effects, making it a promising candidate for further development in cancer immunotherapy .
Eigenschaften
Molekularformel |
C20H27N3O2S |
|---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
2-methoxy-5-[5-(2,4,4-trimethylpentan-2-ylamino)imidazo[2,1-b][1,3]thiazol-6-yl]phenol |
InChI |
InChI=1S/C20H27N3O2S/c1-19(2,3)12-20(4,5)22-17-16(21-18-23(17)9-10-26-18)13-7-8-15(25-6)14(24)11-13/h7-11,22,24H,12H2,1-6H3 |
InChI-Schlüssel |
GDVSWQKAZQSAPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)NC1=C(N=C2N1C=CS2)C3=CC(=C(C=C3)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


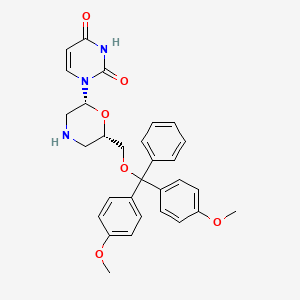

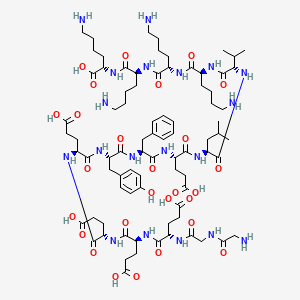
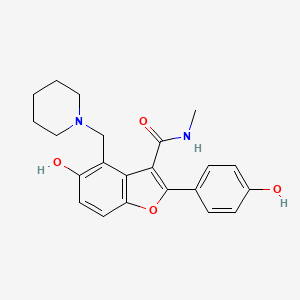
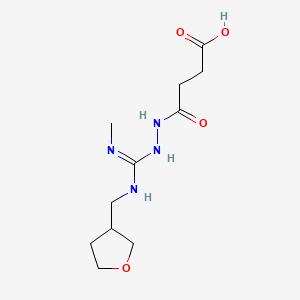
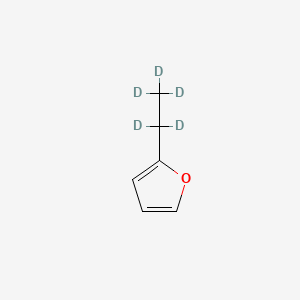
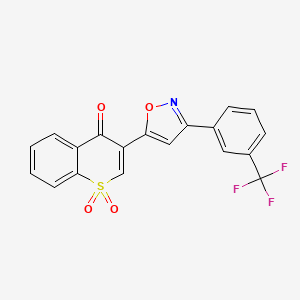
![N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B12389259.png)
